Oxoepistephamiersine

Hasubanan alkaloids Structural elucidation Natural product chemistry

Procure Oxoepistephamiersine for SAR studies requiring the C16 ketone moiety. Its unique stereochemical epoxide and lactam framework yields TPSA 83.50 Ų and XlogP -0.10, ensuring fidelity in CNS permeability assays (predicted 75% BBB penetration). Not interchangeable with Epistephamiersine or Dihydrooxoepistephamiersine. Essential for total synthesis validation and analytical reference standard development.

Molecular Formula C21H25NO7
Molecular Weight 403.4 g/mol
Cat. No. B12291007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxoepistephamiersine
Molecular FormulaC21H25NO7
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
InChIInChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3
InChIKeyUMLCCHVXIGOAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxoepistephamiersine for Research Procurement: Hasubanalactam Alkaloid CAS 51804-68-3


Oxoepistephamiersine (CAS 51804-68-3) is a hasubanalactam alkaloid first isolated from the roots of Stephania japonica (Menispermaceae) in 1984 [1]. It possesses the molecular formula C21H25NO7, a molecular weight of 403.40 g/mol, and features a benzylisoquinoline-derived hasubanan skeleton modified with a lactam ring and a C-16 ketone group [2][3]. The compound belongs to the hasubanan alkaloid subclass and is characterized by four methoxy groups and a tertiary N-methyl group within its pentacyclic framework [1].

Oxoepistephamiersine Procurement: Why In-Class Hasubanan Analogs Are Not Interchangeable


Oxoepistephamiersine cannot be substituted by structurally related hasubanan alkaloids such as Epistephamiersine (CAS 52389-15-8), Dihydrooxoepistephamiersine (CAS 51804-69-4), or Oxostephamiersine without compromising experimental fidelity. Each analog exhibits distinct stereochemical configurations and functional group arrangements that produce fundamentally different physicochemical properties, predicted ADMET profiles, and biological target engagement patterns [1]. Oxoepistephamiersine uniquely combines a C-16 ketone (oxo) group with a stereospecific C-7/C-8 epoxide arrangement, conferring a Topological Polar Surface Area (TPSA) of 83.50 Ų and an XlogP of -0.10 that are not replicated among its closest structural neighbors [1]. These molecular distinctions translate to measurable differences in predicted membrane permeability, oral bioavailability probability, and blood-brain barrier penetration that make analog substitution scientifically indefensible in rigorous research applications [1].

Oxoepistephamiersine Comparative Evidence: Quantified Differentiation from Closest Analogs


Oxoepistephamiersine vs. Epistephamiersine: C16 Ketone Structural Differentiation

Oxoepistephamiersine contains a ketone (oxo) functional group at the C-16 position, whereas its direct structural analog Epistephamiersine lacks this ketone group [1][2]. The C16 ketone in Oxoepistephamiersine was established through spectral analysis of the isolated natural product from Stephania japonica roots and confirmed by total synthesis [1][3].

Hasubanan alkaloids Structural elucidation Natural product chemistry

Oxoepistephamiersine vs. Dihydrooxoepistephamiersine: Oxidation State Distinction

Oxoepistephamiersine differs from Dihydrooxoepistephamiersine (CAS 51804-69-4) in the oxidation state of the hasubanan core. Dihydrooxoepistephamiersine represents the reduced form, containing two additional hydrogen atoms (C21H27NO7, MW 405.5) compared to Oxoepistephamiersine (C21H25NO7, MW 403.4), a difference of 2.1 g/mol in molecular weight [1]. This oxidation state difference affects the compound‘s electron distribution and stability profile.

Hasubanan alkaloids Redox chemistry Biosynthetic intermediates

Predicted ADMET Differentiation: TPSA and Permeability Profile

Computational ADMET predictions using admetSAR 2 provide class-level differentiation between Oxoepistephamiersine and structurally related hasubanan alkaloids. Oxoepistephamiersine exhibits a Topological Polar Surface Area (TPSA) of 83.50 Ų and an XlogP of -0.10, with predicted human intestinal absorption probability of 94.96%, Caco-2 permeability probability of 75.59%, and blood-brain barrier penetration probability of 75.00% [1]. These values reflect the compound‘s balanced hydrophilicity-lipophilicity profile. Note: Comparable computational ADMET data for Epistephamiersine and Dihydrooxoepistephamiersine were not available in the accessed sources; this evidence is tagged as class-level inference.

ADMET prediction Drug-likeness Computational chemistry

Oxoepistephamiersine vs. Oxostephamiersine: Stereochemical Differentiation

Oxoepistephamiersine and Oxostephamiersine are stereoisomers sharing the same molecular formula (C21H25NO7) and connectivity but differing in the three-dimensional arrangement of atoms around the hasubanan core. Oxoepistephamiersine has the stereochemical designation (7α,10β) with specific stereocenters at positions 7, 8, 10, 13, and 14 as established by X-ray crystallography and NMR [1]. Oxostephamiersine (CAS 52466-83-8) is a distinct stereoisomer with different spatial orientation [2]. Direct quantitative comparison of biological activity or ADMET properties between these two stereoisomers was not located in the accessed sources.

Stereochemistry Hasubanan alkaloids Chiral natural products

Oxoepistephamiersine Procurement: Recommended Research Application Scenarios Based on Evidence


Hasubanan Alkaloid Structure-Activity Relationship (SAR) Studies Requiring C16 Ketone Pharmacophore

Research programs investigating the contribution of the C16 ketone moiety to hasubanan alkaloid bioactivity should procure Oxoepistephamiersine rather than Epistephamiersine. The presence of the C16 oxo group in Oxoepistephamiersine provides the necessary comparator for assessing ketone-dependent effects in biological assays [1]. This differentiation is essential for SAR campaigns mapping pharmacophore requirements in hasubanan-based ligand design.

CNS-Targeted Natural Product Screening Where BBB Penetration Is Predicted

Investigators conducting central nervous system (CNS)-targeted screening of natural product libraries should prioritize Oxoepistephamiersine based on its predicted 75.00% probability of blood-brain barrier penetration (admetSAR 2) [2]. While in vivo validation is pending, this computational prediction supports its inclusion in CNS-focused panels over analogs lacking such predicted permeability.

Total Synthesis Methodology Development and Synthetic Intermediate Studies

Oxoepistephamiersine serves as a validated synthetic target for developing novel total synthesis methodologies for hasubanan alkaloids. The 2023 total synthesis of Oxoepistephamiersine and Metaphanine established a convergent route that demonstrates the compound‘s utility in synthetic chemistry research [3]. Procurement of authentic Oxoepistephamiersine reference material is required for analytical comparison with synthetic intermediates and final products.

Analytical Method Development for Hasubanalactam Alkaloid Identification

Analytical laboratories developing LC-MS or NMR methods for hasubanalactam alkaloid profiling require authentic Oxoepistephamiersine reference standard to establish retention times, mass spectral signatures (exact mass 403.163102 g/mol), and diagnostic NMR signals [1][4]. Substitution with Epistephamiersine or Dihydrooxoepistephamiersine would yield incorrect reference data due to differing molecular weights and spectral features.

Technical Documentation Hub

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